REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=2[F:15])[C:6](=[O:16])[N:5]([CH:17]2[CH2:19][CH2:18]2)[C:4](=[O:20])[CH:3]=1.[CH3:21][N:22]([CH3:25])[CH:23]=O.COC(OC)N(C)C.C(O)(C)C>O>[CH:17]1([N:5]2[C:4](=[O:20])[CH:3]=[C:2]([N:1]=[CH:21][N:22]([CH3:25])[CH3:23])[N:7]([C:8]3[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=3[F:15])[C:6]2=[O:16])[CH2:18][CH2:19]1
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Name
|
|
Quantity
|
178 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(N(C(N1C1=C(C=C(C=C1)I)F)=O)C1CC1)=O
|
Name
|
|
Quantity
|
356 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
178 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
178 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1068 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(N(C(=CC1=O)N=CN(C)C)C1=C(C=C(C=C1)I)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |